4-(4-Acetylphenyl)morpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-(4-Acetylphenyl)morpholin-3-one involves several steps. One process involves the oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)-acetic acid with aqueous sodium- or calcium-hypochlorite and a catalyst . The 2-(2-chloroethoxy)acetic acid is then reacted with 4-nitro-aniline with a phenylboronic acid catalyst . The resulting 2-(2-chloroetoxy)-N-(4-nitrophenyl)acetamide is transformed to 4-(4-nitrophenyl)morpholin-3-one in a one-pot procedure . The 4-(4-nitrophenyl)morpholin-3-one is then hydrogenated to get 4-(4-aminophenyl)morpholin-3-one .Wissenschaftliche Forschungsanwendungen
Antithrombotic Agents
4-(4-Aminophenyl)morpholin-3-one: plays a crucial role in the development of antithrombotic agents. Factor Xa (fXa), a serine protease involved in blood coagulation, converts prothrombin to thrombin. Inhibition of fXa is an attractive target for antithrombotic drugs. The compound’s 4-(4-aminophenyl)morpholin-3-one moiety serves as a P4-ligand within the enzyme pocket, contributing to its efficacy .
Rivaroxaban Synthesis
As a key intermediate in the synthesis of rivaroxaban, this compound holds significance. Rivaroxaban is an oral anticoagulant used to prevent and treat thromboembolic diseases. The efficient industrial-scale preparation of 4-(4-aminophenyl)morpholin-3-one is essential for rivaroxaban production .
Pharmacokinetic Studies
Researchers have explored the pharmacokinetic properties of 4-(4-aminophenyl)morpholin-3-one derivatives. These investigations aim to understand absorption, distribution, metabolism, and excretion. The compound’s favorable oral profiles make it a promising candidate for further study .
Drug Development
The amino acid derivatives EMD 495235 and EMD 503982, both containing the 4-(4-aminophenyl)morpholin-3-one moiety, exhibit excellent in vitro and in vivo efficacy. These compounds were selected for clinical development as anti-coagulating drugs. Kilogram quantities of the aryl-morpholinones are necessary to support toxicological and clinical evaluation studies .
Structural Studies
Crystallography and NMR spectroscopy studies help elucidate the compound’s three-dimensional structure. These insights aid in understanding its interactions with enzymes and receptors.
Wirkmechanismus
Target of Action
The primary target of 4-(4-Acetylphenyl)morpholin-3-one is Factor Xa (fXa) . Factor Xa is a trypsin-like serine protease involved in the process of blood coagulation . It plays a crucial role at the convergence point of the extrinsic and intrinsic coagulation pathways .
Mode of Action
4-(4-Acetylphenyl)morpholin-3-one interacts with Factor Xa as a P4-ligand within the respective enzyme pocket . This interaction inhibits the enzymatic step where Factor Xa converts prothrombin to thrombin via proteolysis . The specific mechanism within these pathways allows the effective control of thrombogenesis with a minimal effect upon bleeding .
Biochemical Pathways
The inhibition of Factor Xa by 4-(4-Acetylphenyl)morpholin-3-one affects the extrinsic and intrinsic coagulation pathways . By inhibiting the conversion of prothrombin to thrombin, it disrupts the downstream effects of these pathways, thereby controlling thrombogenesis .
Pharmacokinetics
It’s known that the compound was developed to have more favorable oral profiles compared to previous generations of factor xa inhibitors .
Result of Action
The result of the action of 4-(4-Acetylphenyl)morpholin-3-one is the effective control of thrombogenesis . By inhibiting Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby reducing the risk of blood clot formation .
Eigenschaften
IUPAC Name |
4-(4-acetylphenyl)morpholin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-9(14)10-2-4-11(5-3-10)13-6-7-16-8-12(13)15/h2-5H,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLUIUFXYBZLCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCOCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697366 |
Source
|
Record name | 4-(4-Acetylphenyl)morpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1260803-93-7 |
Source
|
Record name | 4-(4-Acetylphenyl)morpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.